molecular formula C9H7NO3S B13844059 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid

3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13844059
M. Wt: 209.22 g/mol
InChI Key: FDUTVOJUYAOAQJ-UHFFFAOYSA-N
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Description

3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of methyl 3-(aminomethyl)benzoate with thieno[2,3-c]pyridine-2-carboxylic acid in the presence of hydrogen chloride . The reaction mixture is then diluted with water and extracted with ethyl acetate to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The methoxy group and other positions on the ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring.

Scientific Research Applications

3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonds and hydrophobic interactions within the kinase’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid is unique due to the presence of both a methoxy group and a fused thiophene-pyridine ring system. This combination provides distinct electronic and steric properties, making it a valuable scaffold for drug discovery and other applications .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-methoxythieno[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-13-7-5-4-10-3-2-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

FDUTVOJUYAOAQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2=C1C=NC=C2)C(=O)O

Origin of Product

United States

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